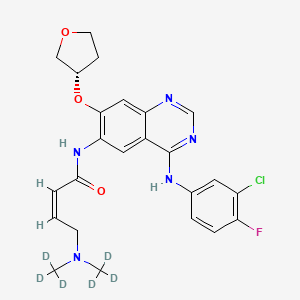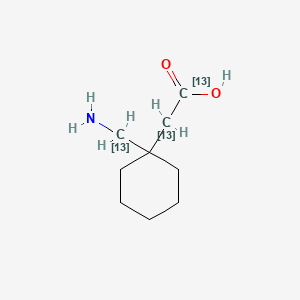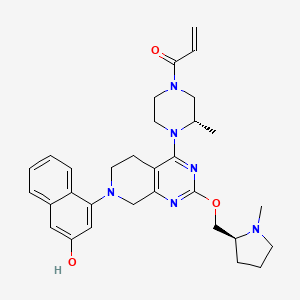
THP-PEG12-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THP-PEG12-alcohol, also known as 35-(Tetrahydro-2H-pyran-2-yloxy)-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a heterobifunctional PEG linker that contains a tetrahydropyranyl (THP) group. This compound is primarily used in the development of antibody-drug conjugates (ADCs) and other bioconjugation applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG12-alcohol involves the reaction of polyethylene glycol with tetrahydropyran. The general synthetic route includes the protection of the hydroxyl group of polyethylene glycol with tetrahydropyran under acidic conditions. The reaction typically uses an acid catalyst such as p-toluenesulfonic acid or bismuth triflate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
THP-PEG12-alcohol undergoes various chemical reactions, including:
Oxidation: The THP group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The THP group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
THP-PEG12-alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Medicine: Utilized in the formulation of PEGylated drugs to improve their solubility and stability.
Industry: Applied in the production of various bioconjugates and polymers
Mecanismo De Acción
The mechanism of action of THP-PEG12-alcohol involves its role as a linker in bioconjugation. The THP group serves as a protecting group for the hydroxyl functionality, allowing for selective reactions at other sites. The PEG spacer increases the water solubility and biocompatibility of the conjugated molecules. This compound is particularly useful in the development of antibody-drug conjugates, where it facilitates the attachment of drugs to antibodies .
Comparación Con Compuestos Similares
THP-PEG12-alcohol is unique due to its combination of a THP protecting group and a PEG spacer. Similar compounds include:
THP-PEG4-alcohol: A shorter PEG linker with similar properties.
THP-PEG8-alcohol: An intermediate-length PEG linker.
THP-PEG16-alcohol: A longer PEG linker with increased solubility and flexibility .
These compounds share similar chemical properties but differ in the length of the PEG spacer, which affects their solubility, flexibility, and application in bioconjugation.
Propiedades
Fórmula molecular |
C29H58O14 |
|---|---|
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C29H58O14/c30-4-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-27-28-43-29-3-1-2-5-42-29/h29-30H,1-28H2 |
Clave InChI |
PZVBIUQCJNXGHC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)

![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)











